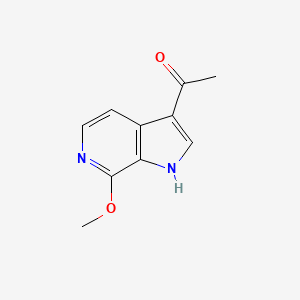

3-Acetyl-7-Methoxy-6-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)8-5-12-9-7(8)3-4-11-10(9)14-2/h3-5,12H,1-2H3 |

InChI Key |

VEZWGHVIFMKXIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CN=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 7 Methoxy 6 Azaindole and Its Structural Analogs

General Strategies for the Construction of the 6-Azaindole (B1212597) Nucleus

The synthesis of the 6-azaindole scaffold, a key bioisostere of indole (B1671886), is a significant area of research in medicinal chemistry. nih.gov The electron-deficient nature of the pyridine (B92270) ring means that many traditional indole syntheses are not directly applicable or are inefficient, necessitating the development of specialized strategies. nih.gov These methods can be broadly categorized by which ring of the bicyclic system is formed last.

Pyrrole (B145914) Ring Annulation Approaches

The most common strategy for constructing azaindoles involves forming the five-membered pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. nih.gov

Cascade C-N Cross-Coupling/Heck Reaction: A powerful, modern approach involves a palladium-catalyzed cascade reaction between amino-o-bromopyridines and alkenyl bromides. This method allows for the synthesis of various substituted 4-, 5-, 6-, and 7-azaindoles. For the 6-azaindole isomer, the starting material would be a 3-amino-4-bromopyridine, which undergoes an intermolecular C-N coupling followed by an intramolecular Heck reaction to form the pyrrole ring. acs.orgnih.gov

Condensation from Picoline Derivatives: A one-step synthesis has been developed from 3-amino-4-picoline. The process involves dilithiation of the aminopicoline using a strong base like sec-butyllithium, creating a dianion. This intermediate then condenses with carboxylic esters to yield a variety of 2-substituted 6-azaindoles in good yields. nih.gov

Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are frequently employed. For instance, the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization, is a versatile route to the azaindole core. nih.gov Similarly, the Larock indole synthesis, a palladium-catalyzed heteroannulation of internal alkynes, has been adapted for the synthesis of 5- and 6-azaindoles. nih.gov

| Pyrrole Annulation Method | Pyridine Starting Material | Key Reagents/Catalysts | Description |

| Cascade Reaction | 3-Amino-4-bromopyridine | Pd₂(dba)₃, XPhos, t-BuONa, Alkenyl bromide | A one-pot process combining intermolecular C-N coupling and intramolecular Heck cyclization. acs.orgnih.gov |

| Picoline Condensation | 3-Amino-4-picoline | sec-BuLi, Carboxylic ester | Formation of a dilithiated intermediate followed by condensation and cyclization. nih.gov |

| Sonogashira Coupling/Cyclization | Amino-halopyridine | Pd catalyst, CuI, Terminal alkyne, Base | Cross-coupling to form an alkynyl aminopyridine, which then undergoes cyclization. nih.govorganic-chemistry.org |

Pyridine Ring Formation Strategies

Less common, but equally effective, are methods that construct the six-membered pyridine ring onto a pyrrole template. This approach is particularly useful when diverse substituents are required on the pyrrole ring first.

Intramolecular Acetylenic Schmidt Reaction: A novel synthesis of 2,5-disubstituted 6-azaindoles starts from substituted aziridines. The key steps involve the formation of an azidomethyl-substituted pyrrole, which then undergoes a base-catalyzed intramolecular cyclization of the azide (B81097) onto an acetylene (B1199291) group to form the pyridine ring. This method provides high yields and allows for a variety of substituents at the C-2 and C-5 positions. acs.org

Multicomponent Reaction Protocols for Azaindole Synthesis

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules like azaindoles by combining three or more reactants in a single step, enhancing synthetic efficiency. While specific MCRs for 3-Acetyl-7-Methoxy-6-azaindole are not explicitly detailed, the principles have been applied to related azaindole systems and represent a viable synthetic strategy. For instance, palladium-catalyzed sequences involving site-selective Sonogashira reactions on dihalopyridines, followed by tandem C-N coupling and cyclization with amines, can be considered a type of one-pot, multi-reaction process to build the 6-azaindole scaffold. organic-chemistry.orguni-rostock.de

Regioselective Functionalization Approaches for Azaindole Scaffolds

Once the 6-azaindole nucleus is formed, the introduction of the acetyl and methoxy (B1213986) groups requires precise regiochemical control.

Introduction of the Acetyl Moiety at the C-3 Position of Azaindoles

The C-3 position of the azaindole nucleus is analogous to the C-3 position of indole, which is the most nucleophilic carbon and thus the typical site for electrophilic substitution. However, the electron-withdrawing nature of the fused pyridine ring deactivates the scaffold compared to indole.

Friedel-Crafts Acylation: A general and effective method for the C-3 acylation of 4-, 5-, 6-, and 7-azaindoles has been established. The reaction proceeds via a Friedel-Crafts mechanism, using an excess of a Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), in a solvent like dichloromethane (B109758) (CH₂Cl₂). The acyl chloride (e.g., acetyl chloride) is then added to afford the 3-acylated product. This method overcomes the reduced reactivity of the azaindole ring system.

Strategies for Methoxy Group Introduction at the C-7 Position of 6-Azaindoles and Related Azaindoles

Introducing a methoxy group at the C-7 position of the 6-azaindole nucleus is challenging due to the position's proximity to the pyridine nitrogen. The C-7 carbon is part of the electron-deficient pyridine ring and is not typically susceptible to direct electrophilic attack. Therefore, indirect methods are required.

Nucleophilic Aromatic Substitution (SNAr): A highly plausible route involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the C-7 position. The presence of the electron-withdrawing pyridine nitrogen activates the C-7 position towards nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org The synthesis would first require the preparation of a 7-halo-6-azaindole. This precursor could then be treated with sodium methoxide (B1231860) in a suitable solvent (e.g., methanol (B129727) or DMF) to displace the halide and install the methoxy group. This strategy has been successfully applied to the synthesis of 7-amino-6-azaindoles from 7-chloro-6-azaindoles, suggesting its feasibility for methoxylation. enamine.net

Synthesis via Hydroxy-6-azaindole: An alternative pathway involves the initial synthesis of a 7-hydroxy-6-azaindole intermediate. The Bartoli indole synthesis, which reacts nitroarenes with vinyl Grignard reagents, has been successfully used to prepare 7-hydroxy-6-azaindole from 2-methoxy-3-nitropyridine. researchgate.net The resulting hydroxyl group can then be converted to a methoxy group via a standard Williamson ether synthesis, by deprotonating the hydroxyl with a base (e.g., NaH) and treating the resulting alkoxide with an electrophilic methyl source like methyl iodide or dimethyl sulfate.

| Functionalization | Position | Methodology | Key Reagents | Description |

| Acetylation | C-3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Electrophilic substitution at the most nucleophilic carbon of the pyrrole ring, catalyzed by a Lewis acid. |

| Methoxylation | C-7 | Nucleophilic Aromatic Substitution (SNAr) | 7-Halo-6-azaindole, Sodium methoxide | Displacement of a halide at the electron-deficient C-7 position by a methoxide nucleophile. enamine.net |

| Methoxylation | C-7 | Williamson Ether Synthesis | 7-Hydroxy-6-azaindole, Base (e.g., NaH), Methyl iodide | Two-step process involving synthesis of the hydroxy analogue followed by O-methylation. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Azaindole Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of the azaindole nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgbeilstein-journals.org Among these, the Suzuki-Miyaura coupling reaction is widely employed for the arylation of halogenated azaindole precursors. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

These methods allow for the site-selective introduction of diverse aryl and heteroaryl groups onto the azaindole scaffold. nih.govacs.org The reactivity of different halogenated positions can be exploited to achieve sequential and chemoselective functionalization. For instance, the greater reactivity of a C–I bond compared to a C–Cl bond in oxidative addition allows for selective coupling at the iodinated position first. nih.gov Researchers have developed protocols for coupling at various positions, including C-2, C-3, C-4, C-5, and C-6 of the 7-azaindole (B17877) ring system. atlanchimpharma.comnih.govrsc.org Efficient procedures have been established for coupling various partners, including amides, amines, amino acid esters, and phenols, with halo-azaindoles. beilstein-journals.org

The choice of ligand, palladium precursor, base, and solvent system is crucial for achieving high yields and selectivity. beilstein-journals.org For example, the combination of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or Xantphos has proven effective in many azaindole coupling reactions. beilstein-journals.orgnih.govacs.org

Di-arylation Approaches at C-3 and C-6 Positions

The synthesis of 3,6-diaryl azaindoles can be efficiently achieved through a one-pot, sequential Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This approach typically starts with a differentially dihalogenated azaindole, such as a 6-chloro-3-iodo-7-azaindole precursor. nih.gov The first coupling reaction is selectively performed at the more reactive C-3 iodo position, followed by a second coupling at the C-6 chloro position by modifying the reaction conditions, often by increasing the temperature, all within a single reaction vessel. nih.gov

This one-pot methodology tolerates a wide range of aryl boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org The reaction conditions are optimized to first favor the C-3 arylation at a lower temperature (e.g., 60 °C), after which the temperature is raised (e.g., 110 °C) and a second boronic acid and additional catalyst/ligand are added to facilitate the C-6 arylation. nih.gov

| Entry | C3-Aryl Group | C6-Aryl Group | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-Methoxyphenyl | 88 |

| 2 | Phenyl | 4-Methylphenyl | 87 |

| 3 | Phenyl | 3,5-bis(Trifluoromethyl)phenyl | 53 |

| 4 | 2,4-Difluorophenyl | 4-Methoxyphenyl | 66 |

| 5 | Phenyl | 3-Thienyl | 81 |

| 6 | Benzo[d] nih.govnih.govdioxole | 4-Pyridyl | 43 |

Directed Metalation and Halogen/Magnesium Exchange for Scaffold Functionalization

Directed metalation provides a powerful strategy for the regioselective functionalization of the azaindole ring. nih.govnih.gov This method relies on a directing group (DG) attached to the ring, typically at the N1 or N7 position, which directs a strong base (usually an organolithium reagent) to deprotonate a specific adjacent carbon atom. Subsequent quenching with an electrophile installs a functional group at that position. nih.gov

A notable strategy involves a "directed metalation-group dance," where a carbamoyl (B1232498) group at N7 directs metalation to the C6 position. nih.gov After quenching with an electrophile, the carbamoyl group can be induced to migrate or "dance" from N7 to N1. This unmasks the N7 position and allows for a second directed metalation sequence, for instance at the C2 position, enabling the synthesis of 2,6-disubstituted azaindoles. nih.gov

Furthermore, halogen/magnesium exchange is another key technique for functionalizing the azaindole scaffold. nih.gov Starting with a halogenated azaindole, treatment with a magnesium reagent can generate a Grignard-type intermediate. This organometallic species can then react with various electrophiles. By strategically combining directed metalation and halogen/magnesium exchange reactions, it is possible to functionalize all five carbon positions of the azaindole ring system in a controlled and predictable manner. nih.gov

Functionalization of the Pyridine Nitrogen via N-Oxide Intermediates

The formation of an N-oxide by oxidizing the pyridine nitrogen atom is a valuable strategy for modifying the reactivity and functionalization pattern of the azaindole ring. nih.govacs.org This transformation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.gov The introduction of the N-oxide has several effects: it can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions, and it can influence the regioselectivity of subsequent transformations. nih.govnih.gov

For example, the synthesis of a 6-chloro-3-iodo-7-azaindole building block involves an N-oxidation step. nih.gov After C3-iodination of 7-azaindole, the resulting product is oxidized to the corresponding N-oxide. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C6 position while simultaneously removing the N-oxide oxygen. nih.govnih.gov

Additionally, 7-azaindole N-oxides themselves can act as ligands or promoters in catalytic reactions, such as in copper-catalyzed N-arylation reactions. acs.org

Halogenation and Subsequent Substitution Reactions on the Azaindole Ring System

Halogenation of the azaindole ring is a critical step for preparing versatile intermediates for further derivatization, particularly through palladium-catalyzed cross-coupling reactions. nih.govacs.org The electron-rich pyrrole moiety of the azaindole system is generally more susceptible to electrophilic substitution than the electron-deficient pyridine ring.

Regioselective halogenation at the C-3 position is commonly achieved using electrophilic halogenating agents. For instance, C-3 iodination of 7-azaindole can be carried out effectively using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. nih.gov Similarly, enzymatic halogenation using variants of the RebH enzyme has been shown to selectively brominate the C-3 position of various indole and azaindole substrates. frontiersin.orgresearchgate.net

These C-3 halogenated azaindoles are key building blocks. nih.gov For example, a 3-iodo-7-azaindole can undergo subsequent reactions such as N-oxidation followed by chlorination at C-6 to yield a di-halogenated intermediate, primed for sequential cross-coupling reactions. nih.gov Aromatic halogenation, in general, requires the activation of the halogen with a catalyst, often a Lewis acid, to make it a sufficiently strong electrophile to react with an aromatic system. libretexts.org

Synthesis of Key Intermediates for this compound Assembly

The construction of complex molecules like this compound relies on the strategic synthesis of key functionalized intermediates. acs.org The general approach often involves building the azaindole core from substituted pyridine precursors or functionalizing a pre-existing azaindole ring system. nih.govacs.orgorganic-chemistry.org The electron-deficient nature of the pyridine ring means that many classical indole synthesis methods are not directly applicable or give poor yields, necessitating the development of specialized routes. acs.orgrsc.org

Preparation of Functionalized Azaindole Building Blocks

The preparation of functionalized azaindole building blocks is a cornerstone of synthetic strategies targeting substituted azaindoles. A common and effective route to a versatile di-halogenated intermediate involves a multi-step sequence starting from commercially available 7-azaindole. nih.gov

A representative synthesis is that of 6-chloro-3-iodo-N-methyl-7-azaindole, which serves as a precursor for di-arylation reactions. nih.gov The key steps are:

C-3 Iodination: Electrophilic iodination of 7-azaindole at the C-3 position using N-iodosuccinimide (NIS) and a base to furnish C-3 iodo-7-azaindole in high yield. nih.gov

N-Oxidation: Oxidation of the pyridine nitrogen in the C-3 iodo intermediate using an oxidizing agent like mCPBA to form the corresponding N-oxide. nih.gov

C-6 Chlorination: Treatment of the N-oxide with a chlorinating agent such as POCl₃, which installs a chlorine atom at the C-6 position. nih.gov

N-Alkylation: The final step involves the protection or alkylation of the pyrrole nitrogen, for example, using methyl iodide, to yield the desired building block. nih.gov

This sequence provides a functionalized building block with two different halogens at the C-3 and C-6 positions, enabling selective and sequential derivatization. nih.gov

Comparative Analysis of Synthetic Yields and Regioselectivity for Substituted Azaindoles

The efficient construction of the 6-azaindole core is a focal point in medicinal chemistry. nih.gov Various synthetic strategies have been developed, each with distinct advantages and limitations regarding yield and regioselectivity. Key methods include the Fischer indole synthesis, the Bartoli indole synthesis, the Leimgruber-Batcho reaction, and Hemetsberger–Knittel type cyclizations. researchgate.netresearchgate.net The choice of method is often dictated by the substitution pattern of the starting pyridine.

A notable strategy for achieving regioselectivity in the synthesis of dimethoxy-substituted azaindoles involves the careful selection of protecting groups on a common precursor. thieme-connect.com For instance, the synthesis of 4,7-dimethoxy-6-azaindole can be achieved from a 5-hydroxy-2-methoxypyridine (B1631412) precursor. The regioselectivity of a crucial formylation step is controlled by the nature of the protecting group on the hydroxyl function. A sterically demanding group like triisopropylsilyl (TIPS) can direct metallation away from its position, whereas a less bulky group may allow for ortho-directed metallation. This strategic choice ultimately dictates the final position of the formyl group, which is a precursor to the pyrrole ring, thus ensuring the formation of the desired 6-azaindole isomer over the 5-azaindole (B1197152). thieme-connect.com

The Fischer indole cyclization, a classic method for indole synthesis, has been adapted for the preparation of 4- and 6-azaindoles. This method, which involves the reaction of a substituted aminopyridine with a ketone or aldehyde followed by acid-catalyzed cyclization, can be highly efficient. The use of microwave irradiation has been shown to significantly improve the efficiency of this cascade reaction for a broader range of 4- and 6-azaindoles. researchgate.net

Palladium-catalyzed cross-coupling reactions also offer a versatile route to substituted 6-azaindoles. For example, site-selective Sonogashira reactions on dihalopyridines, followed by tandem C-N coupling and cyclization, can provide 6-azaindoles in very good yields. organic-chemistry.org The regioselectivity of the initial Sonogashira coupling is a key factor in determining the final product. organic-chemistry.org

Another powerful method is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. A study investigating this reaction using trifluoroacetic anhydride (B1165640) (TFAA) disclosed a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. The scope and limitations were explored, revealing that the nature of substituents on the pyridine ring significantly impacts the reaction outcome. chemrxiv.org

The table below provides a comparative overview of different synthetic methods for substituted 6-azaindoles, highlighting the starting materials, conditions, and resulting yields.

Table 1: Comparative Yields for the Synthesis of Substituted 6-Azaindoles

| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hemetsberger–Knittel Reaction | 4-Formyl-2,5-dimethoxypyridine derivative (azidoacrylate) | Thermal cyclization in xylene at 140 °C | 4,7-Dimethoxy-6-azaindole | 52% | thieme-connect.com |

| Bartoli Indole Synthesis | 2-Methoxy-3-nitropyridine | Vinylmagnesium bromide in THF, -78 °C to -20 °C | 7-Methoxy-6-azaindole | 20% | researchgate.net |

| Bartoli Indole Synthesis | 2-Chloro-3-nitropyridine | Vinylmagnesium bromide in THF, -78 °C to -20 °C | 7-Chloro-6-azaindole | 31% | researchgate.net |

| Pd-catalyzed Tandem Reaction | 3,4-Dibromopyridine and an alkyne | Pd-catalyzed Sonogashira coupling, then C-N coupling/cyclization with an amine | Substituted 6-azaindoles | Very good yields | organic-chemistry.org |

| Electrophilic [4+1]-Cyclization | 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | Not specified | chemrxiv.org |

| Reductive Cyclization | Ethyl 3-nitro-4-pyridinepyruvate derivatives | Hydrogenation | Ethyl 6-azaindole-2-carboxylates | Good yields | acs.org |

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted azaindoles. In the Bartoli synthesis of 7-substituted-6-azaindoles from 2-substituted-3-nitropyridines, the reaction proceeds with complete regioselectivity, as the cyclization is directed by the position of the nitro group. researchgate.net

Similarly, the regioselective synthesis of 4,7-dimethoxy-5- and 6-azaindoles hinges on the controlled formylation of a common precursor, 5-hydroxy-2-methoxypyridine. The choice of protecting group for the hydroxyl function dictates the position of the subsequent formylation, thereby controlling the annulation of the pyrrole ring to form either the 5- or 6-azaindole skeleton. thieme-connect.com

The table below details the regiochemical outcomes of different synthetic strategies.

Table 2: Regioselectivity in the Synthesis of Substituted Azaindoles

| Synthetic Strategy | Substrate | Key Factor Influencing Regioselectivity | Outcome | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation/Formylation | 5-(Triisopropylsilyloxy)-2-methoxypyridine | Steric hindrance of the TIPS protecting group | Selective formation of the 4-formylpyridine precursor, leading to the 6-azaindole | thieme-connect.com |

| Directed ortho-Metalation/Formylation | 2,5-Dimethoxypyridine | Electronic effects and chelation | Formation of the 3-formylpyridine precursor, leading to the 5-azaindole | thieme-connect.com |

| Site-selective Pd-catalyzed Reactions | 3,4-Dibromopyridine | Differential reactivity of C-Br bonds in Sonogashira vs. C-N coupling | Sonogashira at C-4 leads to 6-azaindoles; C-N coupling at C-3 leads to 5-azaindoles | organic-chemistry.org |

| Bartoli Indole Synthesis | Substituted 3-nitropyridines | Position of the nitro group | Regiospecific formation of the corresponding azaindole | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 7 Methoxy 6 Azaindole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like 3-Acetyl-7-Methoxy-6-azaindole.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the methoxy (B1213986) group protons, and the acetyl methyl protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents and the heterocyclic ring system. For instance, the protons on the pyridine (B92270) ring are typically found at a lower field (higher ppm) compared to those on the pyrrole (B145914) ring due to the electron-withdrawing nature of the nitrogen atom. A supplier of 3-Acetyl-7-Azaindole confirms that the ¹H NMR spectrum is consistent with its structure. ruifuchems.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbon of the acetyl group, the carbons of the aromatic rings, and the methoxy carbon can be readily identified. The multiplicity of the carbon signals, determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can differentiate between CH₃, CH₂, CH, and quaternary carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.5 | ~25 |

| Methoxy OCH₃ | ~4.0 | ~55 |

| Aromatic CH | 7.0 - 8.5 | 100 - 150 |

| Carbonyl C=O | - | ~195 |

| Aromatic C | - | 110 - 160 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in their specific assignment within the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is invaluable for assigning the ¹³C signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu For example, an HMBC experiment would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as with the C3 carbon of the azaindole ring, confirming the position of the acetyl group. It would also show correlations between the methoxy protons and the C7 carbon, verifying the location of the methoxy group.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure of this compound and its analogs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties. For a similar compound, 3-acetyl-7-methoxycoumarin, experimental and simulated IR spectra have been analyzed to identify its vibrational modes. researchgate.netresearchgate.net

Key expected vibrational frequencies for this compound include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H group.

C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and methoxy groups are observed just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the acetyl carbonyl group.

C=C and C=N stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretch: The C-O stretching of the methoxy group would likely appear in the 1200-1300 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Acetyl C=O | Stretch | 1650 - 1700 (strong, sharp) |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Methoxy C-O | Stretch | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₀N₂O₂), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of 3-Acetyl-4-bromo-7-methoxy-6-azaindole, a related compound, has been determined to be 267.98474 Da. nih.gov

Electronic Spectroscopy and Fluorescence Investigations of Azaindole Systems

The electronic properties of azaindole systems, including their absorption and emission of light, are of significant interest due to their potential applications as fluorescent probes. rsc.org

Azaindoles, such as 7-azaindole (B17877), are known to exhibit excited-state proton transfer (ESPT), a phenomenon that significantly influences their fluorescence properties. aip.org Upon photoexcitation, a proton can be transferred from the pyrrole nitrogen to the pyridine nitrogen, leading to the formation of a tautomer with a distinct fluorescence emission spectrum. rsc.org This process can be either intramolecular or mediated by solvent molecules like water or alcohols. nih.goviastate.eduacs.org

In the case of 7-azaindole, the normal fluorescence emission is observed at shorter wavelengths, while the tautomer fluoresces at longer wavelengths. acs.org The efficiency and mechanism of this proton transfer can be influenced by the solvent environment and the presence of substituents on the azaindole ring. rsc.orgnih.gov Theoretical studies have been employed to investigate the transition states and energy barriers associated with these proton transfer reactions. nih.govacs.org For the 7-azaindole-(H₂O)₂ complex, two transition states for asynchronous but concerted paths have been identified. nih.govacs.org The mechanism of double proton transfer in the 7-azaindole dimer has been a subject of debate, with evidence suggesting a concerted process. nih.gov

The introduction of an acetyl and a methoxy group in this compound is expected to modulate its electronic structure and, consequently, its photophysical properties, including the propensity for excited-state proton transfer.

Bimodal Emission Phenomena in Azaindole Derivatives

Azaindole derivatives are known for their interesting photophysical properties, including the phenomenon of bimodal fluorescence emission, which is highly sensitive to the molecular environment. This dual emission typically arises from two distinct excited states: the normal locally-excited (LE) state and a tautomeric state formed via excited-state proton transfer (ESPT).

In nonpolar solvents, certain azaindoles can form hydrogen-bonded dimers or oligomers. For instance, 6-azaindole (B1212597) has been shown to form a cyclic, triply hydrogen-bonded trimer in cyclohexane. Upon excitation, this assembly can undergo excited-state triple proton transfer (ESTPT), leading to a significantly red-shifted tautomer emission. This results in a bimodal spectrum with a normal emission band and a distinct tautomer emission band at a longer wavelength. For the 6-azaindole trimer in cyclohexane, the normal and tautomer emissions are maximized at approximately 325 nm and 435 nm, respectively. researchgate.net

The solvent plays a critical role in mediating this phenomenon. For 7-azaindole, a bimodal spectrum is observed in alcoholic solvents, where the solvent molecules can form a cyclic complex with the solute, facilitating the double-proton transfer reaction. acs.orgbepress.com However, in water, 7-azaindole typically displays a single, smooth fluorescence band. acs.org This is because the majority of solute molecules are solvated in a way that is not conducive to the proton transfer reaction within the fluorescence lifetime. acs.org Time-resolved measurements indicate that only a small fraction of 7-azaindole molecules tautomerize in water. acs.org

The substitution on the azaindole ring also influences the emission properties. Methylation of the N1-pyrrole nitrogen, for example, blocks the ESPT pathway, resulting in a single, long-lived fluorescence emission. acs.org This highlights that the N1-H group is crucial for the dual emission phenomenon, acting as the proton donor in the ESPT reaction. acs.org The emission characteristics of these derivatives, including their sensitivity to the environment, make them valuable as fluorescent probes in biological studies.

Table 1: Emission Maxima of Azaindole Derivatives in Different Environments

| Compound | Solvent/Environment | Normal Emission (λem, nm) | Tautomer Emission (λem, nm) |

|---|---|---|---|

| 6-Azaindole Trimer | Cyclohexane | ~325 | ~435 |

| 7-Azaindole | Methanol (B129727) | Bimodal Spectrum Observed | |

| 7-Azaindole | Water | ~386 | Not prominently observed |

| 6-Azaindole (protonated) | Aqueous (pH < 8) | ~380 | - |

| 6-Azaindole (deprotonated) | Aqueous (pH 14) | - | ~440 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For azaindole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available in the surveyed literature, analysis of closely related analogs provides significant insight into the structural features of this class of compounds. For example, the crystal structures of 7-azaindole-3-carboxaldehyde and 3-chloro-7-azaindole (B1280606) have been determined. researchgate.net

In the crystal structure of 7-azaindole-3-carboxaldehyde, the molecules are planar and pack in a herringbone fashion. researchgate.net The crystal structure of 3-chloro-7-azaindole reveals that pairs of molecules form centrosymmetric dimers linked by two N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N of the other. researchgate.net Similarly, 7-azaindole-3-carboxylic acid forms chains connected by both O-H···N and N-H···O hydrogen bonds. researchgate.net These hydrogen bonding motifs are a recurring feature in the solid-state structures of azaindoles and are critical to their supramolecular assembly.

The data obtained from these studies, such as space group and unit cell dimensions, are fundamental for understanding the solid-state properties of these materials.

Table 2: Crystallographic Data for Selected Azaindole Analogs

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 7-Azaindole-3-carboxaldehyde | C8H6N2O | Monoclinic | P21/c | a = 3.8361 Å, b = 18.0442 Å, c = 9.9572 Å, β = 96.682° |

| 3-Chloro-7-azaindole | C7H5ClN2 | Monoclinic | P21/n | a = 12.3438 Å, b = 3.8596 Å, c = 14.4698 Å, β = 100.739° |

| 7-Azaindole-3-carboxylic acid | C8H6N2O2 | Orthorhombic | Pca21 | a = 14.247 Å, b = 5.1983 Å, c = 9.871 Å |

Data sourced from reference researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. It is a powerful tool for studying reaction mechanisms that involve radical intermediates, providing information about their structure, environment, and concentration.

In the context of azaindole derivatives, EPR spectroscopy could theoretically be applied to study radical intermediates formed during photochemical reactions or to characterize excited triplet states. The triplet state of 7-azaindole has been the subject of investigation, which could potentially involve EPR for characterization. acs.org However, based on a comprehensive review of the available scientific literature, there is a notable lack of published studies applying EPR spectroscopy to investigate radical intermediates of this compound or its close analogs.

The technique often requires spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR. nih.gov While EPR has been used to identify radical intermediates in various chemical and biological systems, its application to the specific class of azaindole derivatives appears to be a less explored area of research. nih.govnih.gov Therefore, while EPR remains a potentially valuable tool for elucidating certain mechanistic pathways for these compounds, specific data on radical intermediates of this compound are not available at present.

Structure Activity Relationship Sar and Mechanistic Research of 3 Acetyl 7 Methoxy 6 Azaindole and Its Analogs

Comparative Biological Activity Studies of 6-Azaindole (B1212597) Derivatives with Other Azaindole Isomers

The four structural isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each possess distinct physicochemical properties, such as lipophilicity, polar surface area, and aqueous solubility, due to the position of the nitrogen atom in the six-membered ring. nih.gov These differences can lead to variations in their biological activities and pharmacokinetic profiles. nih.gov

While the 7-azaindole (B17877) scaffold is the most extensively studied and patented among the isomers, derivatives of 6-azaindole have also demonstrated significant biological potential. nih.govnih.gov For instance, certain 2-substituted-6-azaindoles have shown promise as glucocorticoid receptor agonists with anti-inflammatory and bone-loss preventing effects in preclinical models. nih.gov However, in some cases, 6-azaindole derivatives have exhibited lower activity compared to their 7-azaindole counterparts. For example, in the development of DYRK1A kinase inhibitors, 6-azaindole derivatives were found to be considerably less active than the corresponding 7-azaindole analogs. nih.gov Similarly, when exploring cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole-2-carboxamides displayed markedly reduced binding affinities compared to their indole-2-carboxamide equivalents, while 7-azaindole-2-carboxamides lost binding ability altogether. researchgate.net

Conversely, other studies have highlighted the potential of the 6-azaindole core. For example, hydroxamic acids of 6-azaindole have been identified as potent HIV integrase inhibitors. nih.gov The strategic placement of substituents on the 6-azaindole ring is crucial for optimizing biological activity.

The comparative activity of different azaindole isomers often depends on the specific biological target. For instance, in the pursuit of Cdc7 kinase inhibitors, 4-, 6-, and 7-azaindole isomers all demonstrated lower inhibitory activity and selectivity compared to the parent 5-azaindole (B1197152) lead compound. nih.gov This suggests that the orientation of the nitrogen atom within the bicyclic ring system can significantly impact the molecule's ability to fit into the active site of a target protein and form key interactions. nih.gov

Table 1: Comparative Biological Activity of Azaindole Isomers

| Azaindole Isomer | Target | Observed Activity |

| 6-Azaindole | Glucocorticoid Receptor | Agonist activity, reduced collagen-induced arthritis and prevented bone loss in mice. nih.gov |

| 6-Azaindole | DYRK1A Kinase | Less active than 7-azaindole derivatives. nih.gov |

| 6-Azaindole | Cannabinoid Receptor 1 (CB1) | Reduced binding affinity compared to indole (B1671886) counterparts. researchgate.net |

| 7-Azaindole | Cannabinoid Receptor 1 (CB1) | Lost binding ability. researchgate.net |

| 5-Azaindole | Cdc7 Kinase | Higher inhibition activity/selectivity compared to 4-, 6-, and 7-azaindole isomers. nih.gov |

Influence of the Acetyl Group at the C-3 Position on Biological Function

The C-3 position of the azaindole scaffold is a common site for substitution to modulate biological activity. nih.govresearchgate.net The introduction of an acetyl group at this position can significantly influence a compound's interaction with its biological target.

The carbonyl moiety of the 3-acetyl group can play a crucial role in target binding through various non-covalent interactions. It can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the active site of an enzyme or receptor. This is a key interaction for many kinase inhibitors, where the azaindole nitrogen atoms often form hydrogen bonds with the hinge region of the kinase, and other substituents contribute to binding affinity and selectivity. researchgate.net

The specificity of a drug molecule for its intended target over other related proteins is a critical aspect of drug development. The 3-acetyl group can contribute to this specificity. For instance, in the development of CFTR potentiators, a class of molecules that correct defects in the cystic fibrosis transmembrane conductance regulator protein, the nature of the acylating group was found to be important for activity. acs.org While the lead compounds in that study had a different core structure, the principle that modifications to an acyl group can fine-tune activity and specificity is broadly applicable.

Impact of the Methoxy (B1213986) Group at the C-7 Position on Receptor Binding and Bioactivity

The introduction of a methoxy group, particularly at the C-7 position of the 6-azaindole ring, can significantly modulate the biological profile of a compound. Methoxy groups are known to influence the electronic properties and steric interactions of a molecule, which in turn affects its binding affinity and bioactivity. chim.it

The presence of a methoxy group can either enhance or diminish the binding affinity of a compound for its target receptor, depending on the specific context. For example, in a series of 7-azaindole derivatives designed as melatonin (B1676174) receptor agonists, a methoxy group was incorporated as a key pharmacophore, leading to potent agonism at both MT1 and MT2 receptors. nih.gov

In the context of kinase inhibition, the effect of a methoxy group can be more nuanced. In a study of DYRK1A inhibitors, hydroxyl derivatives of 7-azaindole were found to be more active than their corresponding methoxy counterparts. nih.gov This suggests that the ability of the hydroxyl group to act as a hydrogen bond donor was more critical for binding than the electronic effects of the methoxy group in that particular instance. nih.gov However, in other cases, the electron-donating nature of the methoxy group can be beneficial. For instance, in a study on HIV-1 integrase inhibitors, a para-methoxy substituent on a C3-aryl group of a 7-azaindole led to good strand transfer inhibition. acs.org

Table 2: Effect of Methoxy Group on Biological Activity

| Compound Class | Target | Effect of Methoxy Group |

| 7-Azaindole derivatives | Melatonin Receptors (MT1, MT2) | Potent agonism. nih.gov |

| 7-Azaindole derivatives | DYRK1A Kinase | Less active than corresponding hydroxyl derivatives. nih.gov |

| C3-aryl-7-azaindole derivatives | HIV-1 Integrase | Good strand transfer inhibition with a para-methoxy substituent. acs.org |

Methoxy groups primarily contribute to molecular interactions through electronic effects and, to a lesser extent, as weak hydrogen bond acceptors. The oxygen atom in the methoxy group possesses lone pairs of electrons, making it a potential hydrogen bond acceptor.

The primary influence of the methoxy group is often its electron-donating effect on the aromatic ring system. This can increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein. This increased electron density can also influence the pKa of nearby functional groups, affecting their ionization state and ability to participate in ionic interactions.

In the development of cannabinoid receptor 1 (CB1) allosteric modulators, the introduction of a nitrogen atom into the indole scaffold to create azaindoles was intended to improve physicochemical properties. researchgate.net While not directly focused on a methoxy group, this highlights the importance of modulating the electronic landscape of the molecule to optimize its properties. researchgate.net The electronic contribution of a methoxy group can similarly fine-tune the molecule's characteristics for improved bioactivity.

Positional Effects of Substituents on Azaindole Derivatives

The biological activity of azaindole derivatives is highly dependent on the position of substituents on the bicyclic ring system. nih.govnih.govthieme-connect.de The electronic properties and steric bulk of these substituents can significantly influence the molecule's interaction with its biological target.

Research on various azaindole derivatives has highlighted the significance of substitution patterns, particularly at the C-3 and C-6 positions.

In a study on C3,C6-diaryl 7-azaindoles as HIV-1 integrase inhibitors, it was found that para-substitution on the aryl rings at both the C-3 and C-6 positions was crucial for enhanced inhibitory activity. acs.org For instance, derivatives with a para-methoxy or para-fluoro substituent on the C-3 aryl ring showed good strand transfer inhibition. acs.org The addition of an aryl group at the C-6 position generally led to a significant increase in inhibitory potency compared to the C-3 monoaryl derivatives. acs.org

Similarly, in the development of kinase inhibitors, the substitution at the C-3 and C-6 positions of the azaindole core is a key area of investigation. For example, in the optimization of c-Met kinase inhibitors, it was found that substitution at the C-6 position of the azaindole ring with a piperazine (B1678402) group yielded the best results. nih.gov The C-3 position is also a common site for modification to improve potency and selectivity. nih.govnih.gov

The following table summarizes the observed effects of para-substitution on aryl rings at the C-3 and C-6 positions of azaindole derivatives based on a study of HIV-1 integrase inhibitors. acs.org

| Compound/Substitution | Position of Aryl Substitution | Nature of Para-Substituent | % Strand Transfer Inhibition |

| 10a | C-3 | Unsubstituted | ~35% |

| 10b | C-3 | -CH3 | - |

| 10d | C-3 | -OCH3 | - |

| 10e | C-3 | -F | Moderate to good |

| 11a | C-3 and C-6 | Unsubstituted | ~2-fold increase vs. 10a |

| 11d | C-3 and C-6 | 2,4-Difluoro (C-3), 4-methoxy (C-6) | 72% |

| 11f | C-3 and C-6 | benzo[d] nih.govmdpi.comdioxole (C-3), 4-pyridyl (C-6) | 71% |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which 3-Acetyl-7-Methoxy-6-azaindole and its analogs exert their biological effects is crucial for rational drug design and development. This involves characterizing their interactions with target molecules and elucidating the downstream cellular pathways they modulate.

The azaindole scaffold is capable of engaging in a variety of non-covalent interactions that are critical for its binding to biological targets. mdpi.com

Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring of 7-azaindole can act as a hydrogen bond acceptor and donor, respectively. nih.gov This bidentate hydrogen bonding capability is a key feature in the interaction of many azaindole-based kinase inhibitors with the hinge region of the ATP-binding site. nih.govnih.gov The oxygen atom of the methoxy group and the acetyl group can also participate in hydrogen bonding. Studies on 7-azaindole complexes have shown that the N-H of the pyrrole and the pyridine nitrogen can form double hydrogen bonds with protic solvents and other molecules. nih.gov

Pi-Pi Interactions: The aromatic nature of the azaindole ring system allows for π-π stacking interactions with aromatic amino acid residues, such as tyrosine, phenylalanine, and tryptophan, within the binding pocket of a protein. mdpi.com In a study of diaryl 7-azaindoles, a π-π interaction was observed between the azine group of the 7-azaindole and a tyrosine residue in the binding pocket of PFV-integrase. acs.org

Metal Coordination: The nitrogen atoms of the azaindole ring can also coordinate with metal ions. This is particularly relevant for metalloenzymes. For example, some HIV-1 integrase inhibitors containing the azaindole scaffold are thought to chelate the magnesium ions in the enzyme's active site. acs.org In one diaryl 7-azaindole derivative, electrostatic interactions were observed between the oxygen atoms of a substituent and two Mg2+ ions. acs.org

The following table summarizes the key molecular interactions observed for azaindole derivatives:

| Interaction Type | Involved Groups on Azaindole | Interacting Partners in Biological Systems |

| Hydrogen Bonding | Pyrrole N-H, Pyridine N, Carbonyl O | Amino acid backbones (e.g., hinge region of kinases), water molecules |

| Pi-Pi Interactions | Aromatic rings of the azaindole core | Aromatic amino acid residues (Tyr, Phe, Trp) |

| Metal Coordination | Pyridine N, other heteroatoms in substituents | Metal ions (e.g., Mg2+) in enzyme active sites |

Azaindole derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov The primary mechanism of action for many of these inhibitors is competitive inhibition of ATP binding. mdpi.com

The 7-azaindole scaffold is considered a "privileged structure" for kinase inhibition because it can effectively mimic the adenine (B156593) portion of ATP and form key hydrogen bonds with the kinase hinge region. nih.govnih.gov By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that are often dysregulated in diseases like cancer. mdpi.com

For example, vemurafenib, a 7-azaindole-based drug, is a potent inhibitor of the B-RAF kinase. nih.gov It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. nih.gov Similarly, numerous other azaindole derivatives have been developed to target a wide range of kinases, including c-Met, DYRK1A, CDKs, and PI3K. nih.govnih.gov

Beyond kinases, azaindole derivatives have also been shown to inhibit other enzymes. For instance, C3,C6-diaryl 7-azaindoles have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the replication of the virus. acs.org These compounds inhibit the strand transfer activity of the enzyme, likely by binding to the active site and interfering with the catalytic process. acs.org

Applications of 3 Acetyl 7 Methoxy 6 Azaindole in Chemical Biology and Drug Discovery Research

Role as a Precursor or Building Block for Synthesizing Novel Bioactive Molecules

The azaindole core is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational framework for constructing more complex, biologically active molecules. researchgate.netnih.gov Specifically, compounds like 3-Acetyl-7-azaindole and its close analogs are valuable intermediates in multi-step synthetic pathways. ruifuchems.com For instance, 3-Acetyl-7-azaindole is a known intermediate in the synthesis of vemurafenib, a potent kinase inhibitor approved for the treatment of melanoma.

The versatility of the azaindole scaffold stems from its chemical properties. It can undergo various chemical transformations, allowing for the introduction of diverse functional groups at different positions. researchgate.net Synthetic chemists have developed numerous methods to construct the azaindole ring system and subsequently modify it, including palladium-catalyzed cross-coupling reactions, which are instrumental in creating libraries of derivatives for biological screening. researchgate.netrsc.org The ability to functionalize the scaffold, for example through acylation at the C-3 position as seen in 3-Acetyl-7-Methoxy-6-azaindole, provides a chemical handle for further elaboration and the synthesis of novel compounds with potential therapeutic applications. nih.gov

Strategies for Rational Design and Optimization of Chemical Probes

Rational drug design aims to develop compounds that interact with specific biological targets. The azaindole scaffold is a valuable tool in this process, allowing for systematic modifications to optimize the properties of a potential drug molecule or chemical probe. nih.govnih.gov

A key aspect of drug design is the fine-tuning of a molecule's physicochemical properties to ensure it can reach its target in a biological system. The introduction of a nitrogen atom into the indole (B1671886) scaffold to create azaindole isomers significantly alters properties like the partition coefficient (LogP), polar surface area (tPSA), and aqueous solubility (LogS). nih.gov This provides medicinal chemists with a strategy to modulate these characteristics. For example, the nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, potentially improving interactions with water and thereby increasing aqueous solubility compared to a more lipophilic indole analog. nih.govnih.gov This modulation is a critical step in optimizing compounds for research, ensuring they are suitable for use in biological assays. nih.gov

Structural modifications to the azaindole core are a primary strategy for improving the potency and selectivity of a compound for its biological target. nih.gov In the context of kinase inhibitors, the 7-azaindole (B17877) nucleus is particularly effective because its nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine (B156593). pharmablock.com

Researchers can systematically alter the substituents on the azaindole ring to enhance these interactions. For example, adding aryl groups to the C3 and C5 positions of a 7-azaindole core was used to develop inhibitors of the DYRK1A kinase. nih.gov It was found that hydroxyl derivatives were more active than their methoxy (B1213986) counterparts, as the hydroxyl groups could form additional hydrogen bonds with amino acid residues like Lys188 and Ile165 in the binding pocket. nih.gov Similarly, in the development of c-Met kinase inhibitors, the 7-azaindole scaffold was chosen specifically to increase binding site affinity through hydrogen bonding. nih.gov This iterative process of structural modification and biological testing is central to the rational design of potent and selective inhibitors.

Development of Enzyme Inhibitors and Biological Process Modulators for Research

The azaindole framework is a cornerstone in the development of inhibitors for a wide range of enzymes and modulators of various biological processes. nih.govresearchgate.net This is particularly true in the field of protein kinase inhibition, where many azaindole-based compounds have been investigated as potential anticancer agents. researchgate.netnih.gov

Azaindole derivatives have been successfully designed to target numerous kinases, including:

Aurora Kinases: 7-Azaindole derivatives have been developed as potent inhibitors of Aurora A and Aurora B, which are key regulators of mitosis and are considered important cancer targets. nih.gov

c-Met Kinase: The 7-azaindole scaffold was utilized to design novel inhibitors of c-Met, a receptor tyrosine kinase involved in cell motility and proliferation. nih.gov

PIM Kinases: N-substituted 7-azaindoles have been identified as inhibitors of PIM1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov

HIV-1 Integrase: Diaryl 7-azaindole derivatives have been synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase, an essential enzyme for viral replication. acs.org

Orai Channels: A series of 7-azaindoles were discovered to be potent inhibitors of Orai channels, which are involved in calcium signaling and are targets for inflammatory conditions like asthma. nih.gov

The table below summarizes the activity of selected azaindole-based kinase inhibitors.

| Compound/Series | Target Kinase(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Compound 27 | Aurora A / Aurora B | 128 nM / 5.7 nM | nih.gov |

| Compound 30 | Aurora A / Aurora B | 6.2 µM / 0.51 µM | nih.gov |

| GSK1070916 | Aurora A / Aurora B | 1100 µM / 3.2 µM | nih.gov |

| NVP-QAV680 (32) | CRTh2 Receptor Antagonist | Clinical candidate for asthma | nih.gov |

| PLX647 (106) | KIT / FMS Kinase | Highly specific dual inhibitor | nih.gov |

Research into Antioxidant Properties of Azaindole Scaffolds

The indole nucleus is known to be a part of many compounds with antioxidant properties. nih.gov Consequently, research has extended to the bioisosteric azaindole scaffolds to evaluate their potential as antioxidants. A study involving the synthesis of new sulfonamide and carbamate (B1207046) derivatives of 7-azaindole reported their evaluation for both anti-tobacco mosaic virus and antioxidant activities. researchgate.net This suggests that the azaindole core, much like the indole scaffold from which it is derived, is being explored for its ability to counteract oxidative stress, a process implicated in numerous diseases. researchgate.netnih.gov

Use in High-Throughput Screening (HTS) Campaigns for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits"—molecules that show activity against a biological target. nih.gov The development of facile, high-throughput assays is crucial for screening large numbers of compounds to discover novel enzyme inhibitors. nih.gov

While specific data on "this compound" in HTS campaigns is not detailed in the provided results, the broader class of heterocyclic compounds, including azaindole-like structures, is highly relevant to this process. For instance, automated, nanoscale synthesis platforms have been developed to create large libraries of complex molecules for HTS. nih.govscienceintheclassroom.org One such approach utilized a three-component reaction to generate a library of 1536 drug-like heterocyclic compounds that were screened in situ to identify binders for a protein-protein interaction target. nih.gov The structural diversity and favorable physicochemical properties of azaindoles make them attractive scaffolds for inclusion in such HTS libraries, which are designed to explore a wide chemical space and increase the probability of finding novel therapeutic leads. pharmablock.comnih.gov

Q & A

What are the standard synthetic routes for preparing 3-Acetyl-7-Methoxy-6-azaindole, and how do reaction conditions influence regioselectivity?

Answer (Basic):

The synthesis typically involves a Sonogashira coupling of 3-halo-2-aminopyridines with alkynes, followed by cyclization under acidic conditions. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixtures have been used to cyclize 3-alkynyl-2-aminopyridines into 7-azaindole derivatives . Regioselectivity is influenced by catalysts (e.g., Pd vs. Cu), solvent polarity, and temperature. Evidence from regioselective chlorination of 7-azaindole N-oxide highlights the role of pre-activation to direct substitution patterns .

How can researchers address low yields in the cyclization step during the synthesis of this compound derivatives?

Answer (Advanced):

Optimize acid stoichiometry (e.g., 1:1 TFA/TFAA) and reaction time under reflux. Pre-activating intermediates via N-oxide formation enhances cyclization efficiency (>70% yield) . Alternative catalysts like gold(I) chloride or indium(III) triflate can reduce side reactions under milder conditions .

Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer (Basic):

1H NMR (acetyl singlet at δ 2.6–2.8 ppm; methoxy at δ 3.8–4.0 ppm) and 13C NMR (carbonyl at δ 170–175 ppm) are critical. HRMS confirms molecular ions, while X-ray crystallography resolves structural ambiguities .

What computational methods resolve ambiguities in NMR assignments for this compound derivatives?

Answer (Advanced):

DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts with <5% deviation from experimental values. Software like Gaussian simulates shielding effects, aiding regioisomer differentiation .

How should researchers design antifungal assays for this compound derivatives?

Answer (Basic):

Follow CLSI M27-A3 guidelines: prepare compound dilutions in RPMI-1640, inoculate with Cryptococcus neoformans ATCC 90112, and determine MICs after 48–72 hours. Studies report MICs as low as 3.9 µg/ml using this protocol .

What strategies establish structure-activity relationships (SAR) for antimicrobial derivatives?

Answer (Advanced):

Vary substituents at the 2-, 3-, and 5-positions via parallel synthesis. Multivariate analysis (e.g., PCA) correlates structural features with activity. Electron-withdrawing groups at the 5-position improved anti-Cryptococcus activity 4-fold in 15 derivatives .

How should discrepancies in reported bioactivities be reconciled?

Answer (Advanced):

Control variables like assay pH, microbial strains, and purity. Reproduce experiments using CLSI/EUCAST standards. Discrepancies often arise from solvent systems (DMSO vs. ethanol) or inoculum preparation .

Which catalysts improve cross-coupling efficiency in precursor synthesis?

Answer (Advanced):

Pd/XPhos or Pd/SPhos systems enhance steric tolerance. Copper(I) iodide with 1,10-phenanthroline reduces side products at 50°C. NHC ligands achieve >1000 turnover numbers in alkynylation .

What precautions are needed for air-sensitive intermediates?

Answer (Basic):

Use inert atmospheres (N2/Ar), Schlenk lines, and dried solvents. Store intermediates in flame-sealed ampules. J&K Scientific protocols recommend moisture traps for azaindole intermediates .

Which chromatographic methods purify polar derivatives effectively?

Answer (Advanced):

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation. For flash chromatography, use amino-modified silica gel with CH2Cl2:MeOH (95:5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.